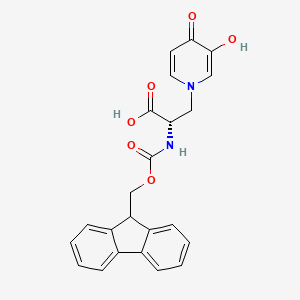

Fmoc-L-Mim-OH

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c26-20-9-10-25(12-21(20)27)11-19(22(28)29)24-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19,27H,11,13H2,(H,24,30)(H,28,29)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJESBCSQUSFGRG-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)C(=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC(=O)C(=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Amino Acid Loading

The 2-CTC resin is activated by suspending it in anhydrous dichloromethane (DCM) and treating with three equivalents of Fmoc-amino acid and nine equivalents of N,N-diisopropylethylamine (DIEA) . This step ensures covalent bonding between the amino acid’s carboxylate group and the resin. For sterically hindered amino acids like Fmoc-Thr(tBu)-OH, extended reaction times (2–4 hours) are required to achieve >90% loading efficiency.

N-Methylation Strategies

N-methylation, a common modification to enhance peptide stability, employs the Biron–Kessler method in SPS. This involves:

-

Deprotecting the Fmoc group with 20% piperidine in DMF.

-

Installing a 2-nitrobenzenesulfonyl (o-NBS) group to shield the α-amine during methylation.

-

Alkylating with dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., cesium carbonate).

Comparative studies show that DMS offers higher yields (92–95%) for β-alanine derivatives, while MeI is preferable for α-amino acids like threonine due to reduced steric hindrance.

Solution-Phase Synthesis: Scalability and Industrial Applications

Solution-phase methods are favored for large-scale production of Fmoc-amino acids, particularly those with non-reactive side chains. The patent CN103373940B details a two-stage process for synthesizing N-Fmoc-amino acids, emphasizing solvent systems and crystallization protocols.

Recrystallization and Purification

Recrystallization is critical for achieving >99% purity. Ethanol/water systems (e.g., 3:2 v/v) are optimal for dissolving crude Fmoc-amino acids at elevated temperatures (80°C), followed by slow cooling to room temperature to induce crystallization. For example, Fmoc-L-phenylalanine purified via this method yields 89.9% with 99.97% purity.

N-Methylation in Solution: Comparative Efficiency

While SPS dominates N-methylation, solution-phase methods are viable for small-scale or specialized syntheses. The Fukuyama–Miller approach involves:

-

Protecting the α-amine with o-NBS.

-

Methylating with DMS or MeI.

-

Removing the o-NBS group with mercaptoethanol.

This method achieves comparable yields (88–93%) to SPS but requires additional purification steps, increasing solvent consumption.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (254 nm) is standard for assessing purity. For instance, Fmoc-L-threonine(tBu) synthesized via SPS shows ≥99.5% purity post-recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms structural integrity. Key resonances include:

Challenges and Innovations in Fmoc-Amino Acid Synthesis

Steric Hindrance and Electronic Effects

Bulky side chains (e.g., Thr(tBu)) slow resin loading and methylation. Introducing a methylene spacer , as in β-alanine, mitigates electronic effects, improving reaction kinetics.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Mimosine can undergo oxidation reactions, particularly involving its hydroxy ketone group.

Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used for efficient peptide coupling involving Fmoc-L-Mim-OH.

Major Products: The major products formed from reactions involving this compound are peptides with mimosine residues, which can be further modified for various applications .

Scientific Research Applications

Chemistry: Fmoc-L-Mim-OH is used in solid-phase peptide synthesis to incorporate mimosine residues into peptides. This allows for the creation of peptides with unique properties, such as enhanced biological activity and proteolytic resistance .

Biology and Medicine: Mimosine-containing peptides have shown potential in inducing apoptosis in cancer cells, making this compound a valuable compound in cancer research . Additionally, mimosine’s ability to inhibit tyrosinase makes it useful in developing skin-whitening agents .

Industry: In the cosmetic industry, this compound is used to develop products that inhibit melanin production, providing skin-whitening effects .

Mechanism of Action

The mechanism of action of Fmoc-L-Mim-OH involves the inhibition of enzymes such as tyrosinase, cyclooxygenase, and lipoxygenase. Mimosine’s hydroxy ketone group plays a crucial role in these inhibitory effects . In cancer research, mimosine induces apoptosis by interfering with cell cycle progression and promoting cell death .

Comparison with Similar Compounds

Protecting Groups and Stability

Protecting groups influence synthesis workflows, particularly during deprotection steps. Key examples include:

Key Findings :

Coupling Efficiency and Reaction Conditions

Activation methods and solvent systems significantly impact coupling rates:

Key Findings :

Enantiomeric Purity and Analytical Methods

HPLC methods ensure enantiomeric purity, critical for bioactive peptides:

Key Findings :

Q & A

Q. What is the role of the Fmoc group in peptide synthesis protocols involving Fmoc-L-Mim-OH, and how does it influence experimental design?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., Boc) allows sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Researchers must optimize deprotection times to minimize side reactions, such as diketopiperazine formation, particularly when incorporating sterically hindered residues like L-Mim (methylimidazole-based amino acids). The choice of coupling reagents (e.g., HBTU/HOBt) and reaction monitoring via Kaiser tests are critical for ensuring high coupling efficiency .

Q. How should researchers address solubility challenges when preparing stock solutions of this compound for peptide synthesis?

this compound’s solubility varies with solvent polarity. For example, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for preparing 10–50 mM stock solutions. Pre-warming to 37°C and brief sonication can enhance dissolution. Stability studies indicate that aliquots stored at -80°C retain integrity for 6 months, while -20°C storage limits usability to 1 month due to hydrolysis risks. Researchers should validate solubility empirically and avoid freeze-thaw cycles to prevent degradation .

Q. What analytical methods are recommended for assessing the purity and identity of this compound in peptide synthesis workflows?

High-performance liquid chromatography (HPLC) with UV detection at 265–280 nm (λmax for Fmoc) is standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) resolves stereochemical integrity. Certificates of Analysis (COA) from suppliers should include batch-specific data, such as ≥98% purity thresholds and residual solvent profiles. Cross-referencing with pharmacopeial standards (e.g., USP) ensures regulatory compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in gelation behavior observed in this compound-based hydrogels under varying pH conditions?

Contradictions in gelation (e.g., metastable vs. stable gels) often arise from molecular packing differences. For example, Fmoc-amino acids like Fmoc-F (phenylalanine) form crystalline fibrils under acidic pH, while Fmoc-Y (tyrosine) gels rely on hydrogen-bonded networks. For this compound, rheological studies (e.g., time-dependent shear modulus measurements) and fiber X-ray diffraction can clarify structural transitions. Comparative analysis with single-crystal data helps distinguish gel-phase packing from crystalline analogs, avoiding erroneous assumptions about self-assembly mechanisms .

Q. What computational strategies are suitable for predicting interactions between this compound and target enzymes in drug discovery studies?

Molecular dynamics (MD) simulations and docking studies using software like GROMACS or AutoDock can model interactions between this compound and enzyme active sites. Key parameters include solvation effects, protonation states of imidazole side chains, and binding affinity calculations (ΔG). Researchers should validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). PubChem-derived structural data (e.g., SMILES, InChI keys) ensure accurate input geometries .

Q. How can experimental designs be optimized to improve coupling efficiency of this compound in SPPS, particularly for sterically demanding sequences?

Optimization involves:

- Coupling Reagents : Replace HBTU with COMU or OxymaPure for reduced racemization.

- Reaction Time : Extend coupling durations (30–60 minutes) for hindered residues.

- Temperature : Moderate heating (40–50°C) enhances kinetics without compromising Fmoc stability.

- Double Coupling : Sequential couplings with fresh reagents improve yields in >20-mer peptides.

Post-synthesis LC-MS analysis identifies truncation products, guiding iterative protocol adjustments .

Methodological Guidelines

Q. How should researchers formulate hypotheses when investigating this compound’s role in modulating peptide-protein interactions?

Apply the PICO framework :

- Population : Target protein (e.g., kinase or protease).

- Intervention : this compound-modified peptide.

- Comparison : Native peptide vs. modified analog.

- Outcome : Binding affinity (e.g., IC50, Ki).

Hypotheses should align with FINER criteria (Feasible, Novel, Ethical, Relevant). For example: "Substituting residue X with this compound in peptide Y will increase selectivity for Protein Z due to enhanced hydrophobic and π-stacking interactions" .

Q. What strategies mitigate stereochemical inversion risks during this compound incorporation into chiral peptide sequences?

- Low-Racemization Conditions : Use HOBt/DIC coupling systems at 0–4°C.

- Monitoring : Circular dichroism (CD) spectroscopy tracks secondary structure integrity.

- Enantiomeric Purity Assays : Chiral HPLC with cellulose-based columns resolves D/L isomers.

Controlled deprotection times (<5 minutes in piperidine) further reduce base-induced racemization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound-based studies?

- Validation : Cross-check force field parameters (e.g., CHARMM vs. AMBER) in simulations.

- Experimental Replicates : Perform triplicate assays to rule out technical variability.

- Contextual Factors : Account for solvent polarity, ionic strength, and temperature mismatches between in silico and in vitro conditions.

Publish negative findings to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.